Bifenazate-diazene

Description

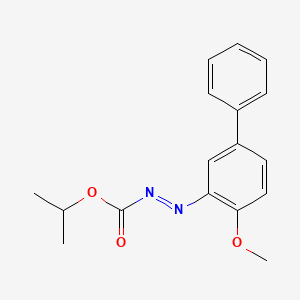

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTBLMHWQIEASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017882, DTXSID801028752 | |

| Record name | Bifenazate-Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149878-40-0 | |

| Record name | Bifenazate-Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bifenazate Metabolite B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Bifenazate-Diazene via Bifenazate Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifenazate (B1666992), a selective carbazate (B1233558) acaricide, undergoes ready oxidation to form its primary metabolite and major degradation product, bifenazate-diazene (also known as D3598).[1][2][3] This transformation is a critical aspect of its metabolism in both target and non-target organisms, as well as its environmental fate.[1][4] Understanding the synthesis of this compound is essential for accurate residue analysis, toxicological assessment, and the development of stable formulations. This document provides a comprehensive technical overview of the synthesis of this compound from bifenazate, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data. It also visualizes the associated metabolic and analytical pathways.

Bifenazate Oxidation: The Chemical Transformation

The conversion of bifenazate to this compound is an oxidation reaction that affects the hydrazine (B178648) moiety of the molecule. This process can be initiated by several factors, including enzymatic action in biological systems (metabolism), exposure to air (autoxidation), and light (photolysis).[1][2][5]

The reaction involves the removal of two hydrogen atoms from the hydrazine group to form a diazene (B1210634) (azo) double bond (N=N). This conversion occurs under mild oxidative conditions.[1] In environmental and laboratory settings, the presence of oxygen and/or UV light significantly accelerates this process.[2][5] Studies have shown that in aqueous solutions, bifenazate undergoes both autoxidation in the dark and photolysis under simulated sunlight.[2][5] In aprotic polar solvents like acetonitrile (B52724), the compound is stable in the dark but rapidly photodegrades in the presence of oxygen.[2][5]

Quantitative Data on Bifenazate Oxidation and Degradation

The rate of bifenazate oxidation and the subsequent stability of this compound are highly dependent on the medium and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Bifenazate under Various Oxidative Conditions

| Condition | Medium | Half-life (t½) | Reference |

| Autoxidation (Dark) | Water (pH 5.7) | 34 hours | [2][5] |

| Photolysis | Water (pH 5.7) | 17 hours | [2][5] |

| Photolysis | Acetonitrile (with O₂) | 2 hours | [2][5] |

| Photolysis | Paraffin Wax Film | 365 hours | [2][5] |

| Autoxidation (Dark) | Paraffin Wax Film | 1600 hours | [2][5] |

| Degradation (Dark) | Green Pepper Skin | 34 hours | [2][5] |

| Photolysis | Green Pepper Skin | 23 hours | [2][5] |

| Photolysis (12h light/12h dark) | Aqueous Buffer (pH 5) | 0.9 days (21.6 hours) | [1] |

Table 2: Formation and Stability of this compound in Aqueous Buffers

| Parameter | pH 4 | pH 5 | pH 7 | pH 9 | Reference |

| Max. Formation (% of Initial Bifenazate) | 21.3% (at day 14) | 27.3% (at day 10) | 58.5% (at 27 hours) | 23.5% (at 1.8 hours) | [1] |

| Hydrolysis Half-life (DT₅₀) | 58 hours | 50 hours | 18 hours | 0.28 hours | [1] |

Experimental Protocols

Precise synthesis and quantification of this compound require specific experimental procedures. As bifenazate and this compound are readily interconverted, analytical methods typically involve a reduction step to measure the total residue as bifenazate.[1]

Protocol for Photolytic Oxidation of Bifenazate

This protocol is based on environmental fate studies to generate this compound.

-

Preparation of Solution: Prepare a solution of bifenazate at approximately 1 mg/L in a sterile aqueous acetate (B1210297) buffer (pH 5).[1]

-

Irradiation: Place the solution in a photolysis reactor equipped with a simulated sunlight source filtered to remove wavelengths below 290 nm.[1]

-

Cycling: Subject the sample to cycles of 12 hours of light followed by 12 hours of darkness to simulate a natural diurnal cycle.[1]

-

Sampling and Analysis: Withdraw aliquots at predetermined time intervals. Analyze the samples for the presence of bifenazate and this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol for Residue Analysis (Total Bifenazate)

This protocol is standard for regulatory analysis and involves the conversion of this compound back to bifenazate.

-

Extraction: Homogenize the sample matrix (e.g., fruit, vegetable) and extract the residues using a solution of acetonitrile and water, typically containing 0.1% acetic acid.[1][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely adopted.[7][8]

-

Cleanup (Optional): Depending on the matrix, a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA or Z-Sep+ may be employed to remove interferences.[5][7]

-

Reduction of this compound:

-

Transfer an aliquot of the extract into a vial.

-

Add an aqueous solution of ascorbic acid (e.g., 25 µL of a 30% w/w solution to 1 mL of extract).[7][8]

-

Incubate the mixture to ensure complete conversion of this compound to bifenazate. Optimal conditions have been identified as 50°C for 1 hour.[5][7] Alternatively, incubation for over 15 hours (overnight) at room temperature can be used.[8]

-

-

Quantification: Analyze the treated extract using HPLC with an oxidative coulometric electrochemical detector (HPLC-OCED) or LC-MS/MS.[1][6] The total residue is quantified as bifenazate against a bifenazate calibration standard.

Visualized Pathways and Workflows

Bifenazate Metabolic and Degradation Pathway

Bifenazate is metabolized or degrades via oxidation to this compound, which is then subject to further hydrolysis and conjugation.

Caption: Metabolic pathway of bifenazate.

Analytical Workflow for Total Bifenazate Residue

The standard analytical approach ensures that any this compound present is measured along with the parent compound.

Caption: Analytical workflow for total bifenazate.

Bifenazate Mode of Action

Bifenazate exhibits a dual mode of action in susceptible mite species, targeting both cellular respiration and the nervous system.

Caption: Dual mode of action of bifenazate.

Conclusion

The oxidation of bifenazate to this compound is a facile and significant chemical transformation. It is a primary metabolic step and a common degradation pathway in various environmental matrices. For professionals in research and drug development, a thorough understanding of this conversion is paramount. The protocols for analysis are designed to account for this interconversion by reducing this compound back to the parent compound, ensuring accurate quantification of the total residue. The data and pathways presented in this guide offer a foundational resource for further study and application in the fields of pesticide science, toxicology, and analytical chemistry.

References

- 1. fao.org [fao.org]

- 2. Unravelling the reactivity of bifenazate in water and on vegetables: Kinetics and byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:149878-40-0 | Chemsrc [chemsrc.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. d-nb.info [d-nb.info]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

Spectroscopic Profile of Bifenazate-Diazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate-diazene is the primary oxidation product of the acaricide bifenazate (B1666992). Its presence and behavior are of significant interest in environmental fate studies, residue analysis, and toxicology. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols for its analysis and predicted spectroscopic data are presented to facilitate research and development activities.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The following tables summarize the key mass spectrometric data obtained from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

LC-MS/MS Parameters

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2] |

| Precursor Ion [M+H]⁺ (m/z) | 299.139, 299.2 | [1][2] |

| Molecular Formula | C₁₇H₁₈N₂O₃ | |

| Molecular Weight | 298.34 g/mol |

MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (CE) | Reference |

| 299.2 | 213.1, 197.0, 184.0 | 17-29 V | [2] |

| 299.139 | 213.1021, 197.0834, 183.0803, 170.0963, 155.0854 | 30% (nominal) |

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Phenyl-H |

| 7.20 - 6.90 | m | 3H | Biphenyl-H |

| 5.10 | sept | 1H | CH(CH₃)₂ |

| 3.85 | s | 3H | OCH₃ |

| 1.40 | d | 6H | CH(CH₃)₂ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O |

| 158.0 | Ar-C-O |

| 145.0 | Ar-C-N |

| 140.0 - 120.0 | Ar-C |

| 72.0 | CH(CH₃)₂ |

| 56.0 | OCH₃ |

| 22.0 | CH(CH₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

Similar to NMR, experimental IR data for pure this compound is not widely published. The following table provides predicted IR absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1580 | Medium | N=N stretch (azo group) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Experimental Protocols

General Protocol for the Preparation of this compound

Bifenazate readily undergoes oxidation to form this compound. A general laboratory procedure for its preparation is as follows:

-

Dissolution: Dissolve bifenazate in a suitable organic solvent such as acetonitrile (B52724) or dichloromethane.

-

Oxidation: Introduce a mild oxidizing agent. This can be achieved by stirring the solution in the presence of air over a prolonged period, or by the addition of a chemical oxidant like manganese dioxide (MnO₂) or a dilute solution of hydrogen peroxide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, filter off any solid oxidant. Wash the organic solution with water to remove any water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield pure this compound.

Analytical Protocol for LC-MS/MS Analysis

The following is a typical protocol for the analysis of this compound in a sample matrix, adapted from published methods.[2]

-

Sample Extraction (QuEChERS method):

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant and add d-SPE sorbent (e.g., PSA and C18).

-

Vortex and centrifuge.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier such as ammonium (B1175870) formate (B1220265) and formic acid.

-

Injection Volume: 5-10 µL.

-

MS Detection: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions listed in Table 1.2.

-

Visualizations

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

References

The Acaricidal Mechanism of Bifenazate-Diazene: A Deep Dive into Mitochondrial Inhibition

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bifenazate (B1666992), a widely used carbazate (B1233558) acaricide, exerts its potent activity against phytophagous mites through its active metabolite, bifenazate-diazene. This technical guide provides an in-depth exploration of the core mechanism of action, focusing on the inhibition of the mitochondrial electron transport chain, and offers detailed experimental protocols and quantitative data for research and development professionals.

Executive Summary

Bifenazate is a pro-acaricide that undergoes metabolic oxidation to form its biologically active derivative, this compound. The primary mode of action of this compound is the inhibition of the mitochondrial complex III (cytochrome bc1 complex) at the Qo site. This disruption of the electron transport chain leads to a cascade of cellular events, including the cessation of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately resulting in mite mortality. A notable characteristic of bifenazate is its selective toxicity, exhibiting significantly higher potency against pest mite species, such as Tetranychus urticae, compared to beneficial predatory mites. This selectivity is attributed to differences in the binding affinity of this compound to the cytochrome b subunit of complex III in different mite species.

Mechanism of Action: Targeting the Powerhouse of the Cell

The journey of bifenazate's toxicity begins with its conversion to the active metabolite, this compound. While the specific enzymes responsible for this oxidation within mites are not fully elucidated, it is understood to be a critical activation step.

Signaling Pathway of Mitochondrial Complex III Inhibition

The primary target of this compound is the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. The binding of this compound to this site blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition has profound consequences for cellular respiration:

-

Disruption of the Proton Gradient: The electron transport chain is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis. By blocking electron flow, this compound effectively halts this proton pumping.

-

Inhibition of ATP Synthesis: The collapse of the proton gradient prevents ATP synthase from producing ATP, depriving the mite of its primary energy currency.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the formation of superoxide (B77818) radicals and other ROS, causing oxidative stress and cellular damage.

The following diagram illustrates the signaling pathway of this compound's action:

Toxicological Profile of Bifenazate-Diazene in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate (B1666992), a carbazate-based acaricide, is widely used in agriculture to control mite populations. In the environment and within organisms, bifenazate is readily oxidized to its primary metabolite, bifenazate-diazene.[1][2] This transformation is a critical aspect of its toxicological profile, as this compound is not only a significant residue component but also exhibits its own toxicological properties.[3][4] The interconversion between bifenazate and this compound further complicates residue analysis and toxicological assessment.[5][6] This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for bifenazate and its metabolite, this compound, in various non-target organisms. It is important to note that data for this compound are less abundant than for the parent compound.

Table 1: Acute Toxicity to Aquatic Organisms

| Species | Substance | Endpoint | Value (µg/L) | Exposure Time | Reference |

| Daphnia magna (Water Flea) | Bifenazate | EC50 (Immobilisation) | 50 | 48 hours | [5] |

| Americamysis bahia (Mysid Shrimp) | Bifenazate | LC50 | 50 | 96 hours | [5] |

| Rainbow Trout (Oncorhynchus mykiss) | Bifenazate | LC50 | 11] | ||

| Zebrafish (Danio rerio) | Bifenazate | LC50 | 14,500 | 72 hours | [7] |

| Aquatic Invertebrates | This compound (D-3598) | - | ~10x more toxic than bifenazate | - | [5] |

| Freshwater Fish | This compound (D-3598) | - | ~10x more toxic than bifenazate | - | [5] |

Table 2: Acute Toxicity to Terrestrial Invertebrates

| Species | Substance | Endpoint | Value | Unit | Reference |

| Honey Bee (Apis mellifera) | Bifenazate | LD50 (Contact) | > 2.0 | µ g/bee | [8] |

| Honey Bee (Apis mellifera) | Bifenazate | LD50 (Oral) | > 2.0 | µ g/bee | [8] |

| Predatory Mite (Phytoseiulus persimilis) | Bifenazate & this compound | - | Survived treatment | - | [9] |

| Predatory Mite (Neoseiulus californicus) | Bifenazate & this compound | - | Survived treatment | - | [9] |

Table 3: Avian and Mammalian Toxicity

| Species | Substance | Endpoint | Value | Unit | Reference |

| Bobwhite Quail (Colinus virginianus) | Bifenazate | LD50 (Oral) | 132.64 | mg/kg bw | [10] |

| Rat (Rattus norvegicus) | Bifenazate | NOAEL (Chronic) | 3.9 | mg/kg bw/day | [11] |

| Dog (Canis lupus familiaris) | Bifenazate | NOAEL (Chronic) | 1.0 | mg/kg bw/day | [11] |

| Rat (Rattus norvegicus) | This compound (D3598) | LD50 (Oral) | ~5,000 | mg/kg bw |

Mechanism of Action and Signaling Pathways

Bifenazate's primary mode of action in target pests (mites) involves the disruption of the nervous system by acting as a positive allosteric modulator of GABA-gated chloride channels, leading to over-excitation and paralysis.[12] In non-target organisms, particularly vertebrates, the toxicological effects appear to be mediated through different mechanisms, primarily oxidative stress and disruption of calcium homeostasis.

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to bifenazate has been shown to induce oxidative stress in zebrafish embryos.[7][13] This is characterized by an increase in reactive oxygen species (ROS), leading to cellular damage. The cellular defense against oxidative stress often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[14][15]

Disruption of Calcium Signaling

In addition to oxidative stress, bifenazate exposure has been linked to cardiotoxicity in zebrafish embryos through the inhibition of the calcium signaling pathway.[5][7] Proper calcium ion (Ca2+) cycling is essential for cardiac muscle contraction and relaxation. Disruption of Ca2+ channels and pumps can lead to an overload of intracellular calcium, causing cellular dysfunction and apoptosis. The exact molecular targets of this compound within the calcium signaling cascade are still under investigation, but it is hypothesized to interfere with key proteins such as voltage-gated calcium channels, the sarcoplasmic reticulum Ca2+-ATPase (SERCA), and the ryanodine (B192298) receptor (RyR).

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and interpretation of results. The following sections outline the protocols for several standard OECD guideline tests relevant to the assessment of this compound's toxicity.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[1][16][17][18][19]

-

Test Organism: Daphnia magna, neonates aged <24 hours.

-

Test Substance Preparation: The test substance is dissolved in a suitable solvent and then in reconstituted water to create a series of at least five geometrically spaced concentrations.

-

Test Procedure:

-

Groups of 20 daphnids are exposed to each test concentration and a control in four replicate vessels (5 daphnids per vessel).

-

The test vessels are maintained at 20 ± 1°C with a 16-hour light: 8-hour dark photoperiod for 48 hours.

-

Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) and any other abnormal behaviors are recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 (the concentration causing immobilisation in 50% of the daphnids) and its 95% confidence intervals are calculated for the 48-hour exposure period. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

OECD 236: Fish Embryo Acute Toxicity (FET) Test

This test evaluates the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).[20][21][22][23][24]

-

Test Organism: Fertilized zebrafish eggs, within 3 hours post-fertilization.

-

Test Substance Preparation: A stock solution of the test substance is prepared and diluted to obtain at least five test concentrations in a geometric series.

-

Test Procedure:

-

Fertilized eggs are placed individually into the wells of a 24-well plate containing the test solutions. At least 20 embryos are used per concentration and control.

-

The plates are incubated at 26 ± 1°C for 96 hours.

-

Observations for four apical endpoints indicating lethality are made at 24, 48, 72, and 96 hours: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

-

-

Data Analysis: The LC50 (the concentration causing lethality in 50% of the embryos) and its 95% confidence limits are calculated for the 96-hour exposure.

OECD 214: Honeybee Acute Contact Toxicity Test

This laboratory test assesses the acute contact toxicity of chemicals to adult honeybees (Apis mellifera).[8][25][26][27]

-

Test Organism: Young adult worker honeybees from a healthy, queen-right colony.

-

Test Substance Preparation: The test substance is dissolved in a suitable carrier (e.g., acetone) to prepare a series of at least five doses.

-

Test Procedure:

-

Bees are anesthetized (e.g., with carbon dioxide).

-

A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.

-

Groups of 10 bees are housed in cages with access to a sucrose (B13894) solution. At least three replicate cages are used for each dose and a control.

-

The bees are maintained at 25 ± 2°C in the dark for 48 to 96 hours.

-

Mortality and any abnormal behaviors are recorded at 4, 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LD50 (the dose causing mortality in 50% of the bees) and its 95% confidence intervals are calculated for each observation time.

OECD 223: Avian Acute Oral Toxicity Test

This test is designed to determine the acute oral toxicity of a substance to birds.[10][28][29][30][31]

-

Test Organism: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos).

-

Test Procedure:

-

Birds are fasted prior to dosing.

-

The test substance, usually in a gelatin capsule or administered by gavage, is given as a single oral dose.

-

A limit test at 2000 mg/kg body weight or a dose-response study with at least three dose levels is conducted.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

-

Data Analysis: The LD50 with 95% confidence intervals is calculated. The NOEL (No Observed Effect Level) is also determined.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[9][32][33][34][35]

-

Test System: At least three different soil types are used. The test substance, often 14C-labeled, is applied to the soil.

-

Aerobic Test:

-

Treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.

-

A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

-

Evolved 14CO2 is trapped to measure mineralization.

-

-

Anaerobic Test:

-

Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the rate of degradation has slowed) and then flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Incubation continues for up to 60 days.

-

-

Sampling and Analysis: Soil samples are taken at various intervals and extracted. The parent compound and its transformation products are identified and quantified using techniques like HPLC and LC-MS.

-

Data Analysis: The rate of degradation (DT50 and DT90 values) for the parent compound and the formation and decline of major metabolites are determined.

OECD 217: Soil Microorganisms: Carbon Transformation Test

This test assesses the long-term effects of a substance on the carbon transformation activity of soil microorganisms.[31][36][37][38]

-

Test System: Sieved soil is treated with the test substance at two or more concentrations.

-

Test Procedure:

-

Treated and control soil samples are incubated for at least 28 days.

-

At regular intervals (e.g., 7, 14, 28 days), subsamples are taken and amended with a substrate (e.g., glucose).

-

The rate of substrate-induced respiration (CO2 evolution or O2 consumption) is measured over a period of several hours.

-

-

Data Analysis: The effect of the test substance on microbial activity is expressed as the percentage inhibition of respiration compared to the control. If the effect is greater than 25% after 28 days, the test may be prolonged.

Conclusion

The available data indicate that this compound, the primary metabolite of bifenazate, poses a significant ecotoxicological risk to various non-target organisms, particularly in aquatic environments where it appears to be more toxic than the parent compound. The mechanisms of toxicity in vertebrates, involving oxidative stress and disruption of calcium signaling, highlight potential sublethal effects that can impact organismal health and population dynamics. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the robust assessment of these risks. Further research is warranted to fill the existing data gaps, especially concerning the chronic toxicity of this compound to a broader range of non-target species and to further elucidate the specific molecular targets within the identified signaling pathways. This will enable a more comprehensive and accurate risk assessment for this widely used pesticide and its primary metabolite.

References

- 1. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. content.fera.co.uk [content.fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.who.int [apps.who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. oecd.org [oecd.org]

- 18. fera.co.uk [fera.co.uk]

- 19. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 20. oecd.org [oecd.org]

- 21. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]

- 24. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 25. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 26. biotecnologiebt.it [biotecnologiebt.it]

- 27. oecd.org [oecd.org]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 33. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 34. catalog.labcorp.com [catalog.labcorp.com]

- 35. oecd.org [oecd.org]

- 36. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]

- 37. biotecnologiebt.it [biotecnologiebt.it]

- 38. oecd.org [oecd.org]

An In-depth Technical Guide to the Degradation Pathways of Bifenazate-Diazene in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the acaricide bifenazate (B1666992) and its primary oxidative metabolite, bifenazate-diazene, in soil and aqueous environments. The information presented herein is curated from scientific literature and regulatory documents to support research and development in the fields of environmental science and pesticide management.

Introduction to Bifenazate and this compound

Bifenazate is a carbazate-based acaricide used to control various mite species on a range of agricultural and ornamental crops.[1][2][3] Its mode of action involves the disruption of the mitochondrial electron transport chain at complex III.[2][3] In the environment and within biological systems, bifenazate readily oxidizes to form this compound, which is also an active acaricide.[1][4][5] The environmental fate of both compounds is of significant interest due to their potential impact on non-target organisms and ecosystems.

Degradation in Aqueous Systems

The degradation of bifenazate in water is primarily driven by hydrolysis and photolysis, with the rate and pathway being significantly influenced by pH.

Hydrolysis

In aqueous environments, bifenazate first oxidizes to this compound, which then undergoes hydrolysis.[4][5][6] This subsequent hydrolysis leads to the formation of various biphenyl (B1667301) derivatives. The rate of hydrolysis of this compound is pH-dependent, being more rapid under neutral to alkaline conditions.[4][5]

Table 1: Hydrolysis Half-lives (DT50) of Bifenazate and this compound

| Compound | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Bifenazate | 5.7 | Ambient | 34 hours (autoxidation in the dark) | [7] |

| This compound | 4 | 25 | 58 hours | [4][5] |

| This compound | 5 | 25 | 50 hours | [4][5] |

| This compound | 7 | 25 | 18 hours | [4][5] |

| This compound | 9 | 25 | 0.28 hours | [4][5] |

Table 2: Formation of this compound from Bifenazate Hydrolysis

| pH | Maximum Concentration (% of initial bifenazate) | Time to Maximum Concentration | Reference |

| 4 | 21.3% | 14 days | [4][5] |

| 5 | 27.3% | 10 days | [4][5] |

| 7 | 58.5% | 27 hours | [4][5] |

| 9 | 23.5% | 1.8 hours | [4][5] |

Photolysis

Aqueous photolysis is a significant degradation pathway for bifenazate. Under simulated sunlight, bifenazate in a pH 5 buffer solution has a half-life of approximately 17 hours.[7] The primary degradation product under these conditions is this compound.[7] Further photolytic degradation can lead to the formation of polar products and carbon dioxide.[4][5]

References

- 1. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifenazate [sitem.herts.ac.uk]

- 3. awiner.com [awiner.com]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. Unravelling the reactivity of bifenazate in water and on vegetables: Kinetics and byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photodegradation Kinetics of Bifenazate-diazene under UV Light

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation kinetics of bifenazate (B1666992) and its primary photoproduct, bifenazate-diazene, under ultraviolet (UV) light. This document synthesizes key findings on degradation rates, influencing factors, and analytical methodologies, offering a valuable resource for professionals in environmental science and drug development.

Introduction to Bifenazate and its Photodegradation

Bifenazate is a selective carbazate (B1233558) acaricide and insecticide used to control various mite species on agricultural crops.[1] Its environmental fate is of significant interest, with photodegradation being a key pathway for its transformation. Under UV irradiation, bifenazate is readily converted to this compound through mild oxidation.[1] This transformation is a critical aspect of its environmental persistence and toxicological profile. This compound is recognized as a major degradation product of bifenazate. The study of the photodegradation kinetics of bifenazate and this compound is essential for understanding their environmental behavior and ensuring food safety.

Quantitative Data on Photodegradation Kinetics

The photodegradation of bifenazate follows pseudo-first-order kinetics in various environmental matrices. The rate of degradation is significantly influenced by the medium, the presence of oxygen, and the pH.

Table 1: Photodegradation Half-life (t½) of Bifenazate in Different Media

| Medium | Half-life (t½) in hours | Conditions |

| Air-saturated water (pH 5.7) | 17 | Simulated solar light |

| Acetonitrile (B52724) (aprotic polar solvent) | 2 | In the presence of oxygen |

| Paraffinic wax film | 365 | Simulated solar light |

| Green pepper skin | 23 | Simulated solar light |

Data sourced from Hamdache S, et al. (2018).

Table 2: Hydrolysis Half-life (DT50) of this compound at Various pH Levels

| pH | Half-life (DT50) in hours |

| 4 | 58 |

| 5 | 50 |

| 7 | 18 |

| 9 | 0.28 |

Data sourced from the Food and Agriculture Organization of the United Nations.[1]

While a study on the quantum yield of bifenazate has been conducted, the specific value is not publicly available. The study is referenced as: Nag, J. (2000) Quantum Yield Calculation for Bifenazate (D2341). Project Number: 2000/205. Unpublished study prepared by Uniroyal Chemical Co., Inc. 24p.[2]

Experimental Protocols

This section outlines a composite experimental protocol for studying the photodegradation of bifenazate under UV light, based on established methodologies for pesticide analysis.

Materials and Reagents

-

Bifenazate and this compound analytical standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ascorbic acid

-

QuEChERS extraction salts and sorbents (e.g., PSA, C18, Z-Sep+)

-

Sterile aqueous buffers (pH 4, 5, 7, 9)

Sample Preparation and Irradiation

-

Preparation of Bifenazate Solution: Prepare a stock solution of bifenazate in a suitable solvent, such as acetonitrile. From the stock solution, prepare working solutions at a known concentration (e.g., 1 mg/L) in the desired matrix (e.g., sterile aqueous buffer at pH 5).

-

Irradiation Setup: Place the bifenazate solution in a quartz reaction vessel. Irradiate the solution using a UV lamp that simulates sunlight (e.g., a xenon arc lamp with filters to remove wavelengths below 290 nm). The light intensity should be monitored and maintained at a constant level. A typical setup might involve a 12-hour light and 12-hour dark cycle to simulate diurnal conditions.[1] Control samples should be kept in the dark under the same temperature conditions to assess for any non-photolytic degradation.

-

Sampling: Withdraw aliquots of the solution at specific time intervals for analysis.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for the analysis of pesticide residues.

-

Extraction: To an aliquot of the irradiated solution, add acetonitrile and QuEChERS extraction salts. Shake vigorously and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add d-SPE sorbents to remove interfering matrix components. Vortex and centrifuge.

-

Reduction of this compound: Since this compound can be unstable and may convert back to bifenazate, a reduction step is often employed for accurate quantification of the total residue. Add an ascorbic acid solution to the cleaned-up extract and allow it to react to convert this compound to bifenazate.

-

LC-MS/MS Analysis: Analyze the final extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Table 3: Exemplary LC-MS/MS Parameters for Bifenazate and this compound Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with ammonium formate and formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | Bifenazate: 301.2; this compound: 299.2 |

| Product Ions (m/z) | Bifenazate: 198.1, 170.1; this compound: 213.1, 197.0 |

Visualizations

Proposed Photodegradation Pathway of Bifenazate

Caption: Proposed photodegradation pathway of bifenazate under UV light.

Experimental Workflow for Bifenazate Photodegradation Study

Caption: Workflow for a typical bifenazate photodegradation experiment.

Factors Influencing Bifenazate Photodegradation Kinetics

Caption: Key factors that influence the photodegradation rate of bifenazate.

Conclusion

The photodegradation of bifenazate, primarily leading to the formation of this compound, is a complex process influenced by multiple environmental factors. The degradation kinetics vary significantly across different media, with faster degradation observed in aqueous and polar organic solvents compared to solid surfaces. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to conduct further studies on the environmental fate of bifenazate and its degradation products. Understanding these kinetics is crucial for accurate environmental risk assessment and the development of effective regulatory guidelines.

References

Hydrolytic stability of Bifenazate-diazene at different pH levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of bifenazate-diazene, a primary degradant of the acaricide bifenazate (B1666992), across a range of pH levels. Understanding the hydrolysis of this compound is critical for predicting its environmental fate and persistence, as well as for developing stable formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Data on Hydrolytic Stability

The hydrolytic degradation of this compound is significantly influenced by pH. The rate of degradation, expressed as the half-life (DT50), varies substantially between acidic, neutral, and alkaline conditions. The following table summarizes the quantitative data on the hydrolysis of this compound at different pH values.

| pH | Temperature (°C) | Half-life (DT50) (hours) | Maximum Concentration of this compound Formed (%) | Time to Reach Maximum Concentration |

| 4 | 25 | 58 | 21.3 - 22 | 14 days |

| 5 | 25 | 50 | 27.3 | 10 days |

| 7 | 25 | 18 | 58.5 - 63 | 27 hours - 1 day |

| 9 | 25 | 0.28 | 23.5 | 1.8 hours |

Data compiled from studies conducted in sterile aqueous buffers in the dark.[1][2]

Experimental Protocols

The following protocols are based on established methodologies for assessing the hydrolytic stability of chemical compounds, such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[3][4]

Preparation of Buffer Solutions

To maintain constant pH throughout the experiment, sterile aqueous buffer solutions are required. The following buffer systems can be prepared:

-

pH 4.0: Acetate (B1210297) buffer (e.g., 0.05 M sodium acetate adjusted with acetic acid).

-

pH 5.0: Acetate buffer (e.g., 0.05 M sodium acetate adjusted with acetic acid).

-

pH 7.0: Phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate dibasic adjusted with phosphoric acid).

-

pH 9.0: Borate buffer (e.g., 0.05 M sodium tetraborate (B1243019) adjusted with boric acid).

All buffer solutions should be prepared using high-purity water (e.g., Milli-Q or equivalent) and sterilized by autoclaving or filtration through a 0.22 µm membrane filter to prevent microbial degradation.

Hydrolysis Study Execution

-

Test Substance Preparation: Prepare a stock solution of bifenazate in a water-miscible solvent, such as acetonitrile, at a concentration that, when added to the buffer, does not exceed 1% (v/v) of the final solution volume.[1] The final concentration of bifenazate in the test solutions should be approximately 1 mg/L.[1]

-

Incubation: Add the appropriate volume of the bifenazate stock solution to each sterile buffer solution (pH 4, 5, 7, and 9) in sterile, amber glass vessels to protect from light.

-

Temperature Control: Incubate the test solutions in the dark at a constant temperature, typically 25 °C.[1]

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH. For example, more frequent sampling will be required at pH 9 due to the rapid hydrolysis.

-

Sample Analysis: Analyze the collected samples for the concentration of bifenazate and its degradation product, this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a suitable analytical technique. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for sample extraction and cleanup prior to analysis.[5][6]

-

Data Analysis: Determine the degradation kinetics of this compound at each pH by plotting its concentration over time. The hydrolysis is generally assumed to follow first-order kinetics.[7] The half-life (DT50) can be calculated from the rate constant.

Visualizations

Experimental Workflow for Hydrolytic Stability Testing

The following diagram illustrates the key steps involved in conducting a hydrolytic stability study of this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. Preparation of ph buffer solutions [delloyd.50megs.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

Navigating the Environmental Journey of Bifenazate and its Key Metabolite, Bifenazate-Diazene

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bifenazate (B1666992), a carbazate-based acaricide, is widely utilized in agriculture to control mite populations on various crops. Its environmental fate and mobility, along with that of its principal metabolite, bifenazate-diazene, are of critical importance for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth analysis of the environmental degradation and transport processes of these two compounds, offering a consolidated resource for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries.

Bifenazate undergoes transformation in the environment through several key pathways, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems. The primary transformation product, this compound, is itself subject to further degradation. The mobility of both parent compound and metabolite in soil is a crucial factor in determining their potential to leach into groundwater. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key processes to facilitate a comprehensive understanding of the environmental behavior of bifenazate and this compound.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior. The following table summarizes key properties for bifenazate.

| Property | Value | Reference |

| Water Solubility | 3.76 mg/L at 20 °C | [1] |

| 2.06 mg/L at 20 °C (unspecified pH) | [1] | |

| 1.52 mg/L at 20 °C | [2] | |

| 1.66 mg/L in aqueous pH 5 buffer at 20 °C | [2] | |

| Vapor Pressure | Extrapolated to 25 °C from measurements at 100-113 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 | [1] |

| 3.5 at 38 °C | [2] | |

| pKa | 12.94 | [1] |

Environmental Fate: Degradation Pathways

Bifenazate degrades in the environment through biotic and abiotic processes, leading to the formation of several transformation products. The initial and most significant step is the oxidation of bifenazate to this compound (also referred to as D3598).[2][3] This metabolite is of particular interest as it can be more toxic than the parent compound to some aquatic organisms.[4]

Hydrolysis

Hydrolysis is a major pathway for the degradation of bifenazate and this compound in aquatic environments. The rate of hydrolysis is highly dependent on pH. Bifenazate is more rapidly degraded in neutral to alkaline conditions.

Table 1: Hydrolysis Half-Lives of Bifenazate and this compound

| Compound | pH | Temperature (°C) | Half-Life (t1/2) | Reference |

| Bifenazate | 4 | 25 | 9.1 days | [2] |

| Bifenazate | 5 | 25 | 5.4 days | [2] |

| Bifenazate | 7 | 25 | 20 hours | [2] |

| Bifenazate | 9 | 25 | 1.6 hours | [2] |

| This compound | 4 | 25 | 58 hours | [2] |

| This compound | 5 | 25 | 50 hours | [2] |

| This compound | 7 | 25 | 18 hours | [2] |

| This compound | 9 | 25 | 0.28 hours | [2] |

Further hydrolysis of this compound leads to the formation of other metabolites, including 3,4-dihydroxybiphenyl and 3-hydroxy-4-methoxybiphenyl.[5]

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the dissipation of bifenazate.

Table 2: Aqueous Photolysis Half-Lives of Bifenazate

| Condition | pH | Half-Life (t1/2) | Reference |

| Simulated sunlight (12h light/12h dark) | 5 | 0.72 days (parent) | [2] |

| Simulated sunlight (12h light/12h dark) | 5 | 3.3 days (bifenazate + this compound) | [2] |

| Dark control | 5 | 1.8 days (parent) | [2] |

| Dark control | 5 | 4.4 days (bifenazate + this compound) | [2] |

| Simulated sunlight (filtered >290 nm, 12h light/12h dark) | 5 | 0.9 days (10.8 hours) | [2][6] |

| In air-saturated water (pH 5.7) | 5.7 | 17 hours | [7] |

Because bifenazate degrades rapidly in soil in the absence of light, photodegradation on soil is not considered a major dissipation pathway.[4]

Soil Metabolism

Microbial degradation is a key process in the dissipation of bifenazate in soil. The rate of degradation is influenced by soil type, temperature, and moisture content.

Table 3: Soil Degradation Half-Lives of Bifenazate and its Metabolites

| Compound | Condition | Half-Life (t1/2) | Reference |

| Bifenazate | Aerobic | 7.2 hours | [4] |

| Bifenazate | Aerobic | < 6 hours (water-sediment system) | [1] |

| Bifenazate | Aerobic | 0.69 days (typical) | [8][9] |

| Bifenazate | Anaerobic | 77.9 days | [4] |

| This compound (D3598) | Aerobic | Very low to low persistence | [10] |

| D1989 | Aerobic | 24.4 days (loamy sand soil) | [4] |

Under aerobic conditions, bifenazate rapidly degrades to this compound (D3598), which can reach a maximum of 85.5% of the applied radioactivity.[10] this compound then further degrades. In anaerobic environments, the degradation of bifenazate is slower, with major degradation products including (1,1'-Biphenyl)-4-ol (A1530) and desmethyl D3598.[1][4]

Field Dissipation

Field studies provide a more realistic measure of the persistence of a pesticide under actual use conditions, integrating the effects of various degradation and transport processes.

Table 4: Field Dissipation Half-Lives of Bifenazate

| Crop | Location | Half-Life (t1/2) | Reference |

| Strawberry | Egypt | 2.31 days | [11] |

| Tea | India | 1.03 - 1.36 days | [12] |

| Citrus (whole fruit) | China | 34.04 days | [13] |

| Citrus | China | 9.46 - 27.29 days | [14] |

| Apple | China | 4.3 - 7.8 days | [15][16] |

| Garlic (chive) | Not specified | 3.0 - 3.9 days | [17] |

| Garlic (serpent) | Not specified | 6.1 - 6.9 days | [17] |

Environmental Mobility

The mobility of a pesticide in soil determines its potential to move from the application site and contaminate non-target areas, including groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles.

Table 5: Soil Adsorption Coefficients (Koc) for Bifenazate

| Koc Value (mL/g) | Mobility Classification | Reference |

| 3,011 - 6,189 | Low to Immobile | [1] |

| 1,780 | Low to No Mobility | [1] |

| 4,600 | Moderate | [18] |

These Koc values indicate that bifenazate is expected to have low to no mobility in soil.[1] Column leaching experiments have confirmed that bifenazate is immobile in silt and clay loams and has low mobility in sandy loams.[1] The pKa of bifenazate is 12.94, indicating it will exist predominantly in its cationic form in the environment, which generally leads to stronger adsorption to soil particles.[1]

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized environmental fate testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis (OECD 111)

The hydrolysis of [14C]-labeled bifenazate is typically investigated in sterile aqueous buffered solutions at pH 4, 7, and 9.[19] The experiments are conducted in the dark at a constant temperature (e.g., 25 °C). Samples are taken at various time intervals and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products. The half-life is then calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test measures the biodegradation of a test substance in soil under both aerobic and anaerobic conditions. [14C]-labeled bifenazate is applied to fresh soil samples. For aerobic studies, the soils are incubated in the dark at a constant temperature and moisture level, with a continuous supply of air. For anaerobic studies, after an initial aerobic phase to allow for the development of microbial populations, the system is made anaerobic by purging with an inert gas like nitrogen. The concentrations of bifenazate and its transformation products are monitored over time.

Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Koc).[20] A solution of the test substance (e.g., [14C]-bifenazate) is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil. The Koc is then calculated from the adsorption coefficient (Kd) and the organic carbon content of the soil.

Field Dissipation

Field dissipation studies are conducted under typical agricultural practices. The pesticide is applied to a crop at a known rate. Soil and crop samples are collected at various intervals after application and analyzed for residues of the parent compound and its major metabolites. The dissipation half-life is calculated from the decline in residue concentrations over time. A common analytical technique for these studies is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC with tandem mass spectrometry (HPLC-MS/MS).[11][14][21]

Visualizations

Degradation Pathway of Bifenazate

Caption: Proposed degradation pathway of bifenazate in the environment.

Experimental Workflow for a Soil Degradation Study

Caption: Generalized workflow for a laboratory soil degradation study.

Factors Influencing Environmental Mobility

Caption: Key factors influencing the environmental mobility of bifenazate.

Conclusion

The environmental fate of bifenazate is characterized by its relatively rapid degradation in soil and aquatic environments under most conditions. The primary metabolite, this compound, is also non-persistent. Key degradation pathways include hydrolysis, which is significantly faster at neutral and alkaline pH, and aerobic soil metabolism. While aqueous photolysis does occur, rapid degradation in soil makes soil surface photolysis a less significant dissipation route.

With high Koc values and low water solubility, both bifenazate and this compound exhibit low to no mobility in soil, indicating a low potential for leaching into groundwater. This comprehensive overview, including quantitative data and standardized methodologies, serves as a valuable resource for assessing the environmental risk profile of bifenazate and its principal metabolite. This information is crucial for the development of sustainable agricultural practices and for ensuring that the use of this acaricide does not pose an undue risk to the environment.

References

- 1. Bifenazate | C17H20N2O3 | CID 176879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Federal Register :: Bifenazate; Pesticide Tolerances [federalregister.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. fao.org [fao.org]

- 7. Unravelling the reactivity of bifenazate in water and on vegetables: Kinetics and byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifenazate [sitem.herts.ac.uk]

- 9. Bifenazate [sitem.herts.ac.uk]

- 10. Updated peer review of the pesticide risk assessment of the active substance bifenazate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Dissipation kinetics of bifenazate in tea under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dissipation, Residue, and Dietary Risk Assessment of Bifenthrin, Bifenazate, and Its Metabolite this compound in Apples Based on Deterministic and Probabilistic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 19. epa.gov [epa.gov]

- 20. content.fera.co.uk [content.fera.co.uk]

- 21. researchgate.net [researchgate.net]

Unveiling the Bioaccumulation Potential of Bifenazate and its Metabolite Bifenazate-Diazene in Aquatic and Terrestrial Ecosystems

An In-depth Technical Guide for Researchers and Environmental Scientists

The widespread use of the acaricide bifenazate (B1666992) necessitates a thorough understanding of its environmental fate and the potential for its residues to accumulate in ecosystems. This technical guide provides a comprehensive overview of the bioaccumulation potential of bifenazate and its principal degradation product, bifenazate-diazene. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety profile of this compound.

Bifenazate is characterized by its rapid degradation in the environment through processes such as hydrolysis and photolysis, which generally limits its potential for bioaccumulation.[1] However, the formation of more persistent degradation products warrants a closer examination of their bioaccumulative properties. This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key environmental pathways.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, such as the octanol-water partition coefficient (LogKow), water solubility, and persistence in various environmental compartments. Bifenazate's rapid degradation in soil and aquatic environments suggests a low likelihood of significant bioaccumulation of the parent compound.[1] Its major metabolite, this compound (also known as D3598), also exhibits low to moderate persistence.[1]

Of particular note is the degradation product 4-methoxybiphenyl (B1664174) (D1989), which has demonstrated a higher potential for bioaccumulation due to its greater persistence and hydrophobicity.[1] The following tables summarize the key physicochemical properties and bioaccumulation data for bifenazate, this compound, and the notable degradate D1989.

Table 1: Physicochemical Properties of Bifenazate and its Degradation Products

| Compound | Chemical Name | Molecular Weight ( g/mol ) | LogKow | Water Solubility (mg/L) |

| Bifenazate | Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate | 300.36 | 3.5 | 2.1 |

| This compound (D3598) | Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)diazenecarboxylate | 298.34 | Not available | Not available |

| 4-methoxybiphenyl (D1989) | 4-methoxy-1,1'-biphenyl | 184.24 | 3.8 | Not available |

Table 2: Bioaccumulation Data for Bifenazate and its Degradation Products

| Compound | Organism | Exposure Route | Bioconcentration Factor (BCF) | Study Reference |

| Bifenazate | Fish | Aqueous | Low potential (due to rapid degradation) | [1] |

| This compound (D3598) | Fish | Aqueous | 17 - 28X | [1] |

| 4-methoxybiphenyl (D1989) | Fish | Aqueous | 1127 - 1393X (steady-state and kinetic) | MRID 49544202[1] |

Experimental Protocols

A comprehensive assessment of bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies typically employed for evaluating the bioconcentration of substances like bifenazate and its metabolites in aquatic organisms, as well as the analytical procedures for their quantification in environmental samples.

Bioconcentration Study in Fish (Based on OECD Guideline 305)

The bioconcentration factor (BCF) for the bifenazate degradate D1989 was determined in a study (MRID 49544202) that likely followed a methodology consistent with the OECD Test Guideline 305, "Fish Bioconcentration: Flow-Through Test." This guideline provides a framework for assessing the potential of a chemical to be absorbed by fish from the surrounding water.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under flow-through conditions.

Test Organism: A suitable fish species, such as the Bluegill Sunfish (Lepomis macrochirus) or Rainbow Trout (Oncorhynchus mykiss), is selected based on its availability, sensitivity, and relevance to the ecosystem.

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions for a specified period to ensure they are healthy and accustomed to the test environment.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (e.g., D1989) in a flow-through system. The concentration is maintained by continuously renewing the test water. Water samples are taken regularly to monitor the test substance concentration. Fish are sampled at predetermined intervals to measure the concentration of the substance in their tissues. This phase continues until a steady-state concentration in the fish is reached, or for a maximum of 28 days.

-

Depuration (Elimination Phase): After the uptake phase, the remaining fish are transferred to a clean, flowing water system free of the test substance. Fish are sampled at intervals to measure the rate at which the substance is eliminated from their tissues.

-

Analysis: The concentrations of the test substance in water and fish tissue samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water. Both a steady-state BCF and a kinetic BCF (derived from uptake and depuration rate constants) are typically determined.

Analytical Methodology: QuEChERS with LC-MS/MS

The quantification of bifenazate and its metabolites in environmental and biological matrices is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Principle: This method allows for the efficient extraction and cleanup of pesticide residues from complex matrices.

Procedure:

-

Sample Homogenization: The sample (e.g., soil, water, or tissue) is homogenized to ensure uniformity.

-

Extraction: A subsample is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) to remove matrix components that could interfere with the analysis.

-

Analysis: The cleaned-up extract is analyzed by LC-MS/MS. The compounds are separated on a chromatographic column and then detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.

Critical Consideration for Bifenazate Analysis: Bifenazate can be oxidized to this compound during sample preparation and analysis. To ensure accurate quantification, a reducing agent such as ascorbic acid is often added to the sample extracts to convert any this compound back to the parent bifenazate, allowing for the determination of the total residue.

Visualizing Environmental Fate and Experimental Design

To better illustrate the environmental behavior of bifenazate and the methodologies used to assess its bioaccumulation, the following diagrams have been generated using the Graphviz DOT language.

References

In Vitro Metabolism of Bifenazate-Diazene in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifenazate (B1666992), a widely used acaricide, undergoes rapid oxidation to its primary metabolite, bifenazate-diazene. Understanding the subsequent metabolic fate of this compound is crucial for a comprehensive assessment of its toxicological profile and potential for drug-drug interactions. This technical guide provides a detailed overview of the in vitro metabolism of this compound, with a specific focus on its biotransformation in liver microsomes. The document outlines experimental protocols for assessing metabolic stability, identifying metabolites, and characterizing the enzymatic pathways involved. While publicly available quantitative data on the metabolism of this compound is limited, this guide presents a framework for such investigations and includes hypothetical data to illustrate the expected outcomes.

Introduction

Bifenazate is a carbazate-based acaricide effective against various mite species.[1] Its primary route of metabolism involves the oxidation of the hydrazine (B178648) group to form this compound. This conversion is a critical step in the overall biotransformation of the parent compound. Liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases, are an essential in vitro tool for studying the metabolism of xenobiotics.[2][3] This guide details the methodologies for investigating the in vitro metabolism of this compound in liver microsomes, providing a foundation for researchers in drug metabolism and toxicology.

Chemical Structures

Bifenazate

-

IUPAC Name: propan-2-yl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1-carboxylate[4][5]

-

CAS Number: 149877-41-8[5]

This compound

-

IUPAC Name: propan-2-yl (E)-(2-methoxy-5-phenylphenyl)diazenecarboxylate

-

CAS Number: 149878-40-0

-

Molecular Formula: C₁₇H₁₈N₂O₃

-

Molecular Weight: 298.34 g/mol

Metabolic Pathway of Bifenazate to this compound

The initial step in the metabolism of bifenazate is the oxidation of the hydrazine moiety to a diazene, forming this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver.

Hypothetical Further Metabolism of this compound in Liver Microsomes

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound in human liver microsomes. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical Kinetic Parameters for this compound Metabolism

| Parameter | Value | Units |

| Michaelis-Menten Constant (Km) | 15 | µM |

| Maximum Velocity (Vmax) | 250 | pmol/min/mg protein |

| Intrinsic Clearance (CLint) | 16.7 | µL/min/mg protein |

Table 2: Hypothetical Metabolite Formation Rates

| Metabolite | Formation Rate | Units |

| Metabolite A (Diazene Carboxylic Acid) | 75 | pmol/min/mg protein |

| Metabolite B (Hydroxylated this compound) | 120 | pmol/min/mg protein |

Table 3: Hypothetical Cytochrome P450 Reaction Phenotyping for this compound Hydroxylation

| CYP Isoform | Relative Contribution (%) |

| CYP3A4 | 65 |

| CYP2C9 | 25 |

| CYP2D6 | 10 |

| Other CYPs | < 5 |

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro metabolism of this compound in liver microsomes.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes.

Workflow:

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and potassium phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to determine the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) can be calculated as (0.693 / t₁/₂) / (microsomal protein concentration).

Metabolite Identification

This experiment aims to identify the metabolites formed from the incubation of this compound with liver microsomes.

Protocol:

-

Follow the incubation procedure as described in the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.

-

After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.

-

Utilize data-dependent scanning modes (e.g., full scan followed by product ion scans of the most abundant ions) to acquire fragmentation data for potential metabolites.

-

Identify metabolites by comparing the mass-to-charge ratios (m/z) of potential metabolites with theoretical values of predicted biotransformation products (e.g., hydrolysis, hydroxylation) and by interpreting the fragmentation patterns.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

-

Incubation with Recombinant CYPs: Incubate this compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

-

Analysis: After a set incubation time, quench the reactions and analyze the samples by LC-MS/MS to measure the formation of a specific metabolite (e.g., hydroxylated this compound).

-

Chemical Inhibition Assay: Incubate this compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

-

Analysis: Measure the formation of the target metabolite and calculate the percentage of inhibition caused by each specific inhibitor.

-

Data Interpretation: The results from both the recombinant CYP and chemical inhibition assays will indicate which CYP isoforms are primarily responsible for the metabolism of this compound.

Analytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites.

Table 4: Example LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | Hypothetical: 299.1 -> 197.1 |

| MRM Transition (Metabolite B) | Hypothetical: 315.1 -> 213.1 |

| Collision Energy | Optimized for each transition |

Conclusion